An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a key intermediate in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific methodologies to offer a practical and in-depth resource.
Introduction: A Molecule of Interest
4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 509142-48-7) has garnered significant interest within the scientific community. Its unique trifluoromethoxy (-OCF3) group, in conjunction with a bromine atom and a carboxylic acid moiety on a benzene ring, imparts a distinct set of properties. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly altered electronic properties and increased lipophilicity, making it a valuable substituent in the design of novel pharmaceutical agents. The bromine atom provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
This guide will delve into the fundamental physical characteristics of this compound, providing both reported data and the standardized experimental protocols for their determination. Understanding these properties is paramount for its effective handling, characterization, and application in research and development.
Core Physicochemical Properties
A summary of the core physicochemical properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid is presented below. It is crucial to distinguish this compound from its isomer, 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0), as their properties differ.
| Property | Value | Source(s) |
| CAS Number | 509142-48-7 | [1][2] |
| Molecular Formula | C8H4BrF3O2 | [1] |
| Molecular Weight | 285.03 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Aqueous Solubility | Data not publicly available | - |
| pKa | Data not publicly available | - |
Methodologies for Physical Property Determination
The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically 0.5-1°C) is indicative of high purity, while impurities tend to broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 4-Bromo-2-(trifluoromethoxy)benzoic acid is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5][6]
-
Approximate Melting Point: A rapid heating rate (10-20°C/minute) is initially used to determine an approximate melting range.[5]
-
Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2°C/minute), starting from a temperature approximately 15-20°C below the approximate melting point.[4][5]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter in drug discovery and development, influencing absorption and bioavailability.[7] The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Sample Preparation: An excess amount of solid 4-Bromo-2-(trifluoromethoxy)benzoic acid is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[9]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.[9]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A standard calibration curve of the compound is used for accurate quantification.[9]
Diagram: Shake-Flask Solubility Workflow
Caption: Standard shake-flask method for determining equilibrium solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like 4-Bromo-2-(trifluoromethoxy)benzoic acid, the pKa value is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[10][11]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A precise amount of 4-Bromo-2-(trifluoromethoxy)benzoic acid is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).[11] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[11]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an auto-titrator.[11]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the generation of a titration curve (pH vs. volume of titrant added).
-
pKa Calculation: The pKa is determined from the titration curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[11] Alternatively, the pKa can be calculated from the inflection point of the curve.[10]
Spectral Data
While specific, high-resolution spectra are proprietary to their owners, typical spectral characteristics can be anticipated based on the molecular structure. Spectroscopic data is essential for structural confirmation and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbon attached to the trifluoromethoxy group, which will likely show coupling to the fluorine atoms.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Br, C-F, and C-O stretches at lower wavenumbers.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed.
Publicly available spectral data for 4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS 509142-48-7) can be found in databases such as ChemicalBook.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-(trifluoromethoxy)benzoic acid. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[1]
-
General Hazards: Based on related structures, this compound may cause skin, eye, and respiratory tract irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Minimize dust generation and accumulation.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15]
Conclusion
4-Bromo-2-(trifluoromethoxy)benzoic acid is a valuable building block in chemical synthesis, particularly for applications in drug discovery and materials science. While some of its physical properties are not yet extensively documented in public literature, this guide provides the established, robust methodologies for their determination. By adhering to these protocols, researchers can ensure the generation of high-quality, reliable data, facilitating the effective and safe utilization of this important chemical entity.
References
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ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, [Link]
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Experiment 1 - Melting Points, University of Missouri–St. Louis, [Link]
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4.3: Melting Point Determination Procedure - Chemistry LibreTexts, [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - ACS Publications, [Link]
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Melting point determination - University of Calgary, [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed, [Link]
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Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research - NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC, [Link]
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Aqueous Solubility - Creative Biolabs, [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray, [Link]
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1236 SOLUBILITY MEASUREMENTS - ResearchGate, [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940, [Link]
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